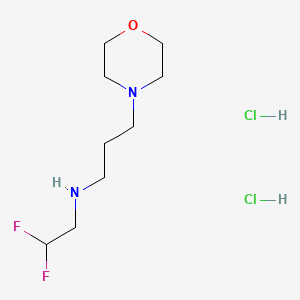
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride is a synthetic compound that features a morpholine ring and a difluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride typically involves the reaction of 2,2-difluoroethylamine with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated products, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine
- N-(2,2-Difluoroethyl)-N-(3-piperidin-4-ylpropyl)amine
- N-(2,2-Difluoroethyl)-N-(3-pyrrolidin-4-ylpropyl)amine
Uniqueness
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride is unique due to the presence of both a difluoroethyl group and a morpholine ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Biologische Aktivität
N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine dihydrochloride, a compound with the CAS number 1431966-02-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H15Cl2F2N\
- Molecular Weight : 253.14 g/mol
- Purity : ≥ 98%
- Chemical Structure : Chemical Structure
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a potential therapeutic agent. Research indicates that compounds with similar structural features often exhibit significant interactions with biological targets, including enzymes and receptors.
The compound is hypothesized to interact with various biological pathways, particularly those involved in cancer treatment and enzyme inhibition. Its morpholine moiety may enhance solubility and bioavailability, while the difluoroethyl group could contribute to its binding affinity.
In Vitro Studies
- Enzyme Inhibition : Preliminary studies have suggested that derivatives of this compound may act as inhibitors of steroid sulfatase (STS), an enzyme implicated in estrogen metabolism and breast cancer progression. For instance, compounds structurally related to N-(2,2-Difluoroethyl)-N-(3-morpholin-4-ylpropyl)amine have shown promising IC50 values in enzymatic assays against STS .
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 and T47D) demonstrated that certain analogs exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutics like tamoxifen .
Case Studies
A study focusing on the synthesis of fluorinated amine derivatives highlighted the importance of molecular modeling in predicting the binding interactions of these compounds with target enzymes. The synthesized compounds were evaluated for their inhibitory effects on STS using human placental tissue as a source .
Data Table: Summary of Biological Activities
Eigenschaften
CAS-Nummer |
1431966-02-7 |
|---|---|
Molekularformel |
C9H19ClF2N2O |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
N-(2,2-difluoroethyl)-3-morpholin-4-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H18F2N2O.ClH/c10-9(11)8-12-2-1-3-13-4-6-14-7-5-13;/h9,12H,1-8H2;1H |
InChI-Schlüssel |
ZEHUCDIZSYHOSA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC(F)F.Cl.Cl |
Kanonische SMILES |
C1COCCN1CCCNCC(F)F.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















